molecular formula C12H12N2O4S B1373032 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate CAS No. 1221723-58-5

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate

Cat. No. B1373032
CAS RN: 1221723-58-5
M. Wt: 280.3 g/mol
InChI Key: UPEDPBITBARSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate is a chemical compound with the CAS Number: 1221723-58-5 . It has a molecular weight of 280.3 and is typically stored at room temperature . The compound is in powder form .


Synthesis Analysis

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has been used as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The tandem protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .


Molecular Structure Analysis

The IUPAC name of this compound is 2-ethyl 5-methyl 3-aminothieno [2,3-b]pyridine-2,5-dicarboxylate . The InChI code is 1S/C12H12N2O4S/c1-3-18-12(16)9-8(13)7-4-6(11(15)17-2)5-14-10(7)19-9/h4-5H,3,13H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate is a powder that is stored at room temperature . It has a molecular weight of 280.3 .

Scientific Research Applications

  • Synthesis and Chemical Transformations:

    • Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines, highlighting the use of similar compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).
    • Kaigorodova et al. (2004) researched the synthesis and transformations of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, demonstrating the diverse chemical reactivity of these compounds (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).
    • Stroganova et al. (2016) investigated acid-catalyzed transformations of similar compounds, leading to new heterocyclic systems (Stroganova, Vasilin, & Krapivin, 2016).
  • Photophysical Properties:

  • Molecular Structure Analysis:

    • Bakhite et al. (2005) explored the molecular and crystal structures of similar compounds, contributing to structural chemistry research (Bakhite, Al‐Sehemi, & Yamada, 2005).
  • Synthesis of Novel Compounds:

  • Potential Therapeutic Applications:

    • Although explicitly excluding drug use and side effects, it's worth noting that studies like those by Saddala and Adi Pradeepkiran (2019) on similar compounds have explored therapeutic potentials, suggesting a wider scope of research applications (Saddala & Jangampalli Adi Pradeepkiran, 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-O-ethyl 5-O-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-3-18-12(16)9-8(13)7-4-6(11(15)17-2)5-14-10(7)19-9/h4-5H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEDPBITBARSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
Reactant of Route 5
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
Reactant of Route 6
2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.